Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic strategy for obtaining 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary route detailed herein involves the catalytic hydrogenation of the corresponding benzofuran precursor. This document offers a deep dive into the retrosynthetic analysis, reaction mechanisms, detailed experimental protocols, and characterization of the target molecule. The content is designed for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights to enable successful synthesis.
Introduction: Significance and Synthetic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules.[1][2] These compounds exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[2] The specific target molecule, 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (IUPAC Name: 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid), incorporates key structural features—a chiral center at the C2 position and a carboxylic acid group on the aromatic ring—that make it a valuable building block for the synthesis of more complex chemical entities.[3]
The synthesis of dihydrobenzofurans can be approached through various strategies, including transition-metal-catalyzed C-H activation, dearomative cyclization, and organocatalytic cycloadditions.[1][4][5] However, for the specific target molecule, a highly efficient and scalable approach is the selective hydrogenation of the furan ring of a pre-formed benzofuran derivative. This method is advantageous due to its high yields and the relative accessibility of the benzofuran starting material.
This guide focuses on a two-stage synthetic approach:
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Synthesis of the Precursor: Construction of 2-Methyl-1-benzofuran-6-carboxylic acid.
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Selective Hydrogenation: Reduction of the precursor to the desired 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target compound identifies the most direct pathway via the reduction of a benzofuran intermediate. The primary disconnection is the C2-C3 single bond, which was formerly a double bond in the furan ring.
This analysis highlights that the core challenge lies in constructing the substituted benzofuran precursor, which can be achieved through the cyclization of a suitably functionalized phenolic intermediate.
Synthetic Route and Mechanistic Insights
Stage 1: Synthesis of 2-Methyl-1-benzofuran-6-carboxylic acid (Precursor)
The construction of the benzofuran ring is a cornerstone of this synthesis. A common and effective method is the acid-catalyzed intramolecular cyclization of a β-keto ether derived from a phenol.
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O-Alkylation of 4-Hydroxybenzoic acid: The synthesis begins with the protection of the carboxylic acid of 4-hydroxybenzoic acid as a methyl ester. The resulting methyl 4-hydroxybenzoate is then O-alkylated using chloroacetone in the presence of a weak base like potassium carbonate (K₂CO₃). This Williamson ether synthesis forms methyl 4-(2-oxopropoxy)benzoate.
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Intramolecular Cyclization: The key ring-forming step involves the intramolecular cyclization of the keto-ether intermediate. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[6] The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the aromatic ring, followed by dehydration to yield the benzofuran ring system.
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Saponification: The final step in this stage is the hydrolysis of the methyl ester to the desired carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup.
Stage 2: Selective Hydrogenation to Final Product
The conversion of the benzofuran precursor to the dihydrobenzofuran target is achieved via catalytic hydrogenation. This reaction selectively reduces the double bond within the furan ring without affecting the aromatic benzene ring or the carboxylic acid group.
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Catalyst and Conditions: Palladium on carbon (10% Pd/C) is a highly effective and widely used catalyst for this transformation.[7] The reaction is typically carried out in a solvent such as ethyl acetate or methanol under a hydrogen atmosphere (typically 50-70 psi) at room temperature.[7] Ruthenium-based catalysts have also been shown to be highly active and selective for this purpose.[2]
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Mechanism of Hydrogenation: The catalytic cycle involves the adsorption of both the benzofuran substrate and molecular hydrogen onto the surface of the palladium catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface. The adsorbed benzofuran then undergoes sequential addition of two hydrogen atoms across the C2-C3 double bond, leading to the formation of the dihydrobenzofuran product, which then desorbs from the catalyst surface. The selectivity for the furan ring over the benzene ring is due to the lower energy barrier for hydrogenating the electron-rich, less aromatic furan portion of the molecule.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 2-Methyl-1-benzofuran-6-carboxylic acid
A. Methyl 4-(2-oxopropoxy)benzoate
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To a stirred solution of methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in acetone (250 mL), add anhydrous potassium carbonate (20.7 g, 150 mmol).
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Add chloroacetone (10.2 g, 110 mmol) dropwise to the suspension.
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Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure methyl 4-(2-oxopropoxy)benzoate as a white solid.
B. Methyl 2-methyl-1-benzofuran-6-carboxylate
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Add polyphosphoric acid (PPA) (100 g) to a round-bottom flask and heat to 80°C.
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Slowly add methyl 4-(2-oxopropoxy)benzoate (10.4 g, 50 mmol) to the hot PPA with vigorous stirring.
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Increase the temperature to 100-110°C and stir for 2-3 hours. The mixture will become viscous and change color.
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Cool the reaction mixture to approximately 60°C and pour it carefully onto 500 g of crushed ice with stirring.
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The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
C. 2-Methyl-1-benzofuran-6-carboxylic acid
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Suspend the crude methyl 2-methyl-1-benzofuran-6-carboxylate (9.5 g, 50 mmol) in a mixture of methanol (100 mL) and 2M aqueous sodium hydroxide (50 mL).
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Heat the mixture to reflux for 2-4 hours until a clear solution is formed (indicating completion of hydrolysis).
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Cool the solution and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with concentrated HCl.
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The product will precipitate. Filter the solid, wash with cold water, and dry to afford 2-Methyl-1-benzofuran-6-carboxylic acid.
Protocol 2:
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Dissolve 2-Methyl-1-benzofuran-6-carboxylic acid (5.7 g, 30 mmol) in ethyl acetate (150 mL) in a high-pressure hydrogenation vessel.
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Carefully add 10% Palladium on Carbon (Pd/C) (0.57 g, 10% w/w) to the solution.
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Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 65-70 psi.[7]
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Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or ¹H NMR of an aliquot.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
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Recrystallize the solid from an ethyl acetate/hexane solvent mixture to obtain pure 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid as a crystalline solid.[7]
Data Presentation and Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | To be determined experimentally | - |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 5.0-5.1 (m, 1H, -CH-), 3.3-3.4 (dd, 1H, -CH₂-), 2.9-3.0 (dd, 1H, -CH₂-), 1.5-1.6 (d, 3H, -CH₃) | Theoretical |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 171-172 (C=O), 160-161 (Ar-C-O), 128-130 (Ar-C), 124-125 (Ar-C), 122-123 (Ar-C), 109-110 (Ar-C), 78-79 (-CH-), 35-36 (-CH₂-), 21-22 (-CH₃) | Theoretical |
| Mass Spec (ESI-) | m/z: 177.05 [M-H]⁻ | Expected |
Conclusion
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is reliably achieved through a two-stage process involving the construction of a benzofuran precursor followed by its selective catalytic hydrogenation. The described protocols, grounded in established chemical principles, offer a clear and scalable pathway to the target molecule. This guide provides the necessary technical detail and mechanistic understanding for researchers to successfully implement this synthesis, enabling further exploration of this valuable heterocyclic building block in various scientific applications.
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